molecular formula C7H3BrF3NO3 B1379997 3-Bromo-6-nitro-2-(trifluoromethyl)phenol CAS No. 1445995-70-9

3-Bromo-6-nitro-2-(trifluoromethyl)phenol

Cat. No. B1379997
CAS RN: 1445995-70-9
M. Wt: 286 g/mol
InChI Key: KGXNHGYCQFAOTL-UHFFFAOYSA-N
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Description

“3-Bromo-6-nitro-2-(trifluoromethyl)phenol” is a halophenol derivative. It has a molecular formula of C7H3BrF3NO3 and an average mass of 286.003 Da .


Molecular Structure Analysis

The molecular structure of “3-Bromo-6-nitro-2-(trifluoromethyl)phenol” consists of a phenol ring with bromo, nitro, and trifluoromethyl functional groups attached .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The study by Hartshorn et al. explores the nitration of dimethylphenols, leading to various nitro and dinitro compounds, showcasing the potential of nitration reactions in synthesizing complex molecules for further chemical research (Hartshorn et al., 1985).
  • Research by Zhou Shiyang focuses on the synthesis of bromo-nitro diphenyl ethers, highlighting electrophilic substitution reactions critical for the development of novel chemical entities (Zhou Shiyang, 2012).
  • Kamiloğlu et al. discuss the synthesis of novel phthalocyanines, indicating the role of such compounds in spectroelectrochemical applications, which could be fundamental in developing materials with unique electrochemical properties (Kamiloğlu et al., 2018).

Spectroscopy and Material Science

  • Jereb and Gosak's work on the trifluoromethylthiolation of phenols opens avenues in material science for creating substances with potential applications in organic electronics and surface modification technologies (Jereb, Gosak, 2015).
  • The research by Krishnakumar et al. on the vibrational spectra of bromo-chloro and chloro-nitro phenols provides insights into molecular vibrations that are crucial for understanding the physical and chemical properties of materials at the molecular level (Krishnakumar et al., 2009).

Environmental Chemistry

  • A study by Ellis and Mabury investigates the photolysis of trifluoromethylphenols, such as TFM, to produce trifluoroacetic acid, providing a perspective on the environmental fate and transformations of chemical pollutants (Ellis, Mabury, 2000).

Catalysis and Reaction Mechanisms

  • Ren et al.'s work on a dinuclear nickel(II) system illustrates the catalytic activity in phosphodiester bond cleavage, suggesting applications in biomimetic catalysis and the development of enzyme mimetics (Ren et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, “Bromo-6-nitro-4-(trifluoromethyl)aniline”, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-bromo-6-nitro-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-3-1-2-4(12(14)15)6(13)5(3)7(9,10)11/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXNHGYCQFAOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-nitro-2-(trifluoromethyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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